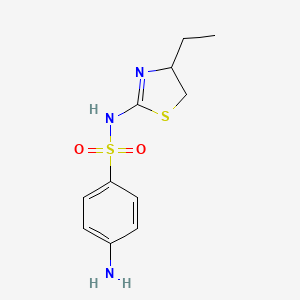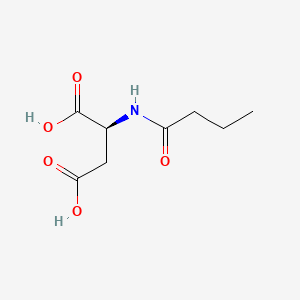
N-Butyryl-DL-aspartic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Butyryl-DL-aspartic acid is a derivative of aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. This compound is characterized by the presence of a butyryl group attached to the nitrogen atom of the aspartic acid molecule. The molecular formula of this compound is C8H13NO5, and it has a molecular weight of 203.19 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyryl-DL-aspartic acid can be achieved through various methods. One common approach involves the reaction of aspartic acid with butyric anhydride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields this compound after purification .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process may be optimized for higher yields and purity by adjusting reaction conditions such as temperature, solvent, and reaction time. Additionally, continuous flow reactors may be employed to enhance production efficiency .
Análisis De Reacciones Químicas
Types of Reactions
N-Butyryl-DL-aspartic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: This compound can participate in substitution reactions where the butyryl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N-Butyryl-DL-aspartic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including its effects on neurotransmitter systems.
Industry: Utilized in the production of pharmaceuticals and as a precursor in chemical manufacturing
Mecanismo De Acción
The mechanism of action of N-Butyryl-DL-aspartic acid involves its interaction with specific molecular targets and pathways. It can act as an agonist or antagonist in various biochemical processes, influencing enzyme activity and receptor binding. The compound’s effects are mediated through its ability to modulate the activity of enzymes and receptors involved in metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
N-Methyl-DL-aspartic acid: Another derivative of aspartic acid with a methyl group attached to the nitrogen atom.
N-Butyryl-DL-homoserine lactone: A compound with a similar butyryl group but different core structure.
Uniqueness
N-Butyryl-DL-aspartic acid is unique due to its specific structure and functional properties. Its ability to participate in various chemical reactions and its wide range of applications in scientific research make it a valuable compound for further study and development .
Propiedades
Número CAS |
1116-09-2 |
|---|---|
Fórmula molecular |
C8H13NO5 |
Peso molecular |
203.19 g/mol |
Nombre IUPAC |
(2S)-2-(butanoylamino)butanedioic acid |
InChI |
InChI=1S/C8H13NO5/c1-2-3-6(10)9-5(8(13)14)4-7(11)12/h5H,2-4H2,1H3,(H,9,10)(H,11,12)(H,13,14)/t5-/m0/s1 |
Clave InChI |
AKENSLPCKUWJFX-YFKPBYRVSA-N |
SMILES isomérico |
CCCC(=O)N[C@@H](CC(=O)O)C(=O)O |
SMILES canónico |
CCCC(=O)NC(CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


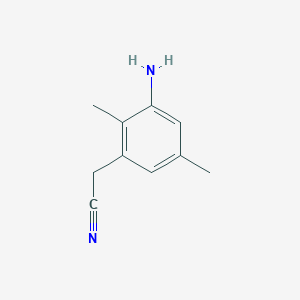
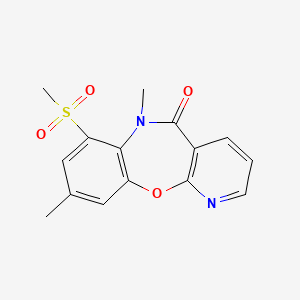
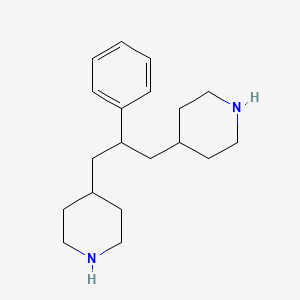

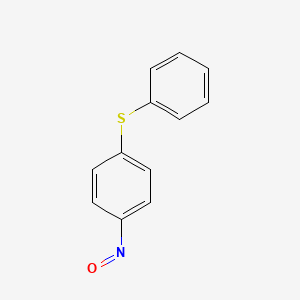
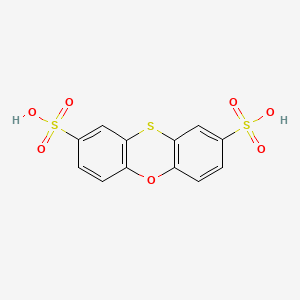
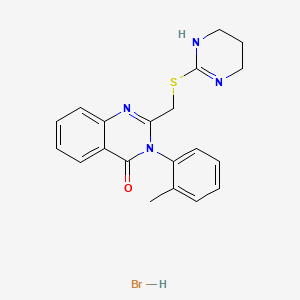
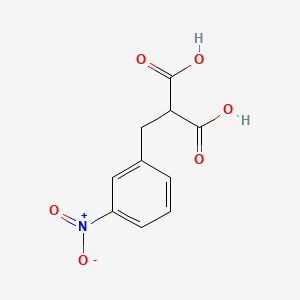
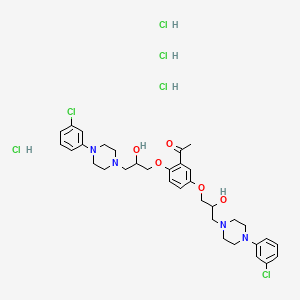
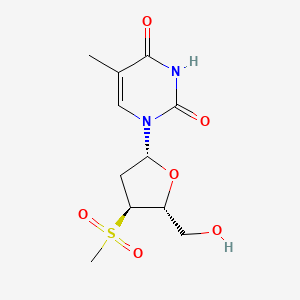
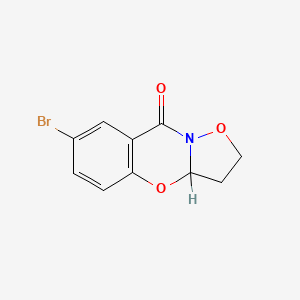
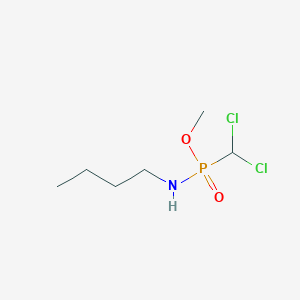
![[(2,3-Dihydroxy-4-oxopentyl)oxy]phosphonic acid](/img/structure/B12802896.png)
